1,5-Dichloro-3-difluoromethoxy-2-iodobenzene
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Overview
Description
1,5-Dichloro-3-difluoromethoxy-2-iodobenzene is an organohalogen compound with the molecular formula C7H3Cl2F2IO. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a difluoromethoxy group. It is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3-difluoromethoxy-2-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-3-fluoro-2-nitrobenzene with a difluoromethoxy lithium reagent. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-difluoromethoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used to facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen or functional group substitutions, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.
Scientific Research Applications
1,5-Dichloro-3-difluoromethoxy-2-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-iodobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
- 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene
Uniqueness
1,5-Dichloro-3-difluoromethoxy-2-iodobenzene is unique due to the presence of both iodine and difluoromethoxy groups, which confer distinct chemical properties. These properties make it particularly valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,5-dichloro-3-(difluoromethoxy)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2IO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTZUWFASUZYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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